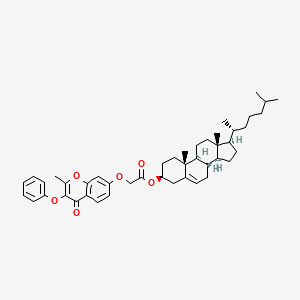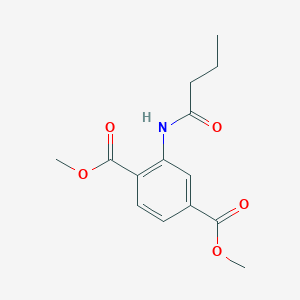![molecular formula C21H28N2O4 B11157491 Ethyl 1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B11157491.png)
Ethyl 1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolidine ring, and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate typically involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by the introduction of the dimethylphenyl group. One common method involves the use of dimethylaniline, which is reacted with sodium nitrite in an acidic medium to form the corresponding diazonium salt. This intermediate is then subjected to a series of reactions, including coupling with piperidine and pyrrolidine derivatives, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 1-benzyl-4-piperidinecarboxylate: Similar in structure but with a benzyl group instead of a dimethylphenyl group.
Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate: Contains a sulfonyl group, which can alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H28N2O4 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
ethyl 1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C21H28N2O4/c1-4-27-21(26)16-7-9-22(10-8-16)20(25)17-12-19(24)23(13-17)18-6-5-14(2)15(3)11-18/h5-6,11,16-17H,4,7-10,12-13H2,1-3H3 |
InChI-Schlüssel |
LVKHKRDBVKXITH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11157418.png)
![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11157424.png)


![[4-(2-Methoxyphenyl)piperazino][2-(2-pyridyl)-4-quinolyl]methanone](/img/structure/B11157455.png)
![(6-chloro-2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11157457.png)
![N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B11157464.png)
![3-(2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11157466.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11157474.png)
![2-{2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}pentanedioic acid](/img/structure/B11157476.png)
![(2-oxo-4-phenylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11157497.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tyrosine](/img/structure/B11157504.png)
![methyl 4-{[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B11157512.png)
